molecular formula C8H11NO B121989 5-(1-Hydroxyethyl)-2-methylpyridine CAS No. 100189-16-0

5-(1-Hydroxyethyl)-2-methylpyridine

Cat. No.: B121989
CAS No.: 100189-16-0
M. Wt: 137.18 g/mol
InChI Key: LYMOQGXOROSRPJ-UHFFFAOYSA-N
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Description

5-(1-Hydroxyethyl)-2-methylpyridine: is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxyethyl)-2-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with ethylene oxide, followed by hydrolysis to introduce the hydroxyethyl group. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Hydroxyethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(1-Oxoethyl)-2-methylpyridine.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitro groups can be introduced under controlled conditions.

Major Products Formed:

    Oxidation: 5-(1-Oxoethyl)-2-methylpyridine

    Reduction: Various saturated derivatives of this compound

    Substitution: Halogenated or nitro-substituted derivatives of this compound

Scientific Research Applications

Chemistry: 5-(1-Hydroxyethyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of novel materials and catalysts.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.

Medicine: The compound and its derivatives have potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    5-Ethyl-2-methylpyridine: Similar structure but with an ethyl group instead of a hydroxyethyl group, leading to different physical and chemical properties.

    5-(1-Hydroxyethyl)-1-methylpyridine: Similar but with the methyl group at a different position, affecting its reactivity and applications.

Uniqueness: The presence of both a hydroxyethyl group and a methyl group in 5-(1-Hydroxyethyl)-2-methylpyridine provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMOQGXOROSRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435927
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-16-0
Record name 1-(6-Methylpyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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